Pentabamate
Overview
Description
Pentabamate (S-109) is a tranquilizer of the carbamate family . It is also known by its IUPAC name, 3-methylpentane-2,4-diyl dicarbamate .
Molecular Structure Analysis
The molecular formula of this compound is C8H16N2O4 . The molar mass is 204.226 g·mol −1 . The structure includes a carbamate group attached to a 3-methylpentane moiety .Physical And Chemical Properties Analysis
This compound has a molar mass of 204.226 g·mol −1 . Its molecular formula is C8H16N2O4 .Scientific Research Applications
1. Carbamate Derivatives in Anticancer Research
Pentabamate, as a carbamate derivative, has been a focus in cancer research. A study by Morgan et al. (2009) investigated carbonate and carbamate derivatives of 4-demethylpenclomedine (DM-PEN), including this compound, for their efficacy against brain tumors. These derivatives showed superior performance against intracranially growing human glioblastoma xenografts compared to DM-PEN, suggesting their potential in clinical development for cancer treatment (Morgan et al., 2009).
2. Synthesis and Characterization of Pentablock Copolymers
Pentablock copolymers have applications in drug delivery and gene therapy. Determan et al. (2005) synthesized a family of pentablock copolymers with temperature and pH-responsive self-assembly, suitable for controlled drug delivery. These polymers can form micelles and a thermoreversible gel phase in aqueous solutions, highlighting their biocompatibility and potential in non-viral gene therapy (Determan et al., 2005).
3. Pentavalent Antimonials in Parasitic Disease Treatment
Pentavalent antimonials, including compounds like this compound, have been extensively used in treating leishmaniasis. Frézard et al. (2009) reviewed the chemistry and biochemistry of pentavalent antimony, emphasizing its role as a prodrug converted to active trivalent antimony. The review also discussed the development of novel formulations to improve the efficacy of antimonial chemotherapy, providing insight into the ongoing research and advancements in this field (Frézard et al., 2009).
4. Local Anesthetic Properties of Carbamate Derivatives
The genotoxicological and pharmacological properties of carbamate derivatives, including this compound, have been studied for their local anesthetic effects. Siekel (1990) investigated the mutagenic activity of this compound and found varying effects on different biological models, indicating the complex interactions of these compounds in biological systems (Siekel, 1990).
5. Pentablock Copolymers in Biointerfaces and Drug Release
Research by Peleshanko et al. (2007) on pentablock copolymers, which may include this compound as a component, demonstrates their unique surface behavior at the air-water interface. These copolymers show reversible thermoresponsive behavior, which is crucial for applications in stimuli-responsive drug release and retention, particularly relevant to neuroscience and biomedical research (Peleshanko et al., 2007).
properties
IUPAC Name |
(4-carbamoyloxy-3-methylpentan-2-yl) carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-4(5(2)13-7(9)11)6(3)14-8(10)12/h4-6H,1-3H3,(H2,9,11)(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIVVICFVUFHEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC(=O)N)C(C)OC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863593 | |
Record name | 2,4-Pentanediol, 3-methyl-, dicarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5667-70-9 | |
Record name | 2,4-Pentanediol, 3-methyl-, 2,4-dicarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5667-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentabamate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005667709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Pentanediol, 3-methyl-, dicarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENTABAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8871ZB4UGC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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